molecular formula C6H9F3O2S B14569818 Pent-4-EN-1-YL trifluoromethanesulfinate CAS No. 61795-03-7

Pent-4-EN-1-YL trifluoromethanesulfinate

Cat. No.: B14569818
CAS No.: 61795-03-7
M. Wt: 202.20 g/mol
InChI Key: PRSVTHSFFPZPDM-UHFFFAOYSA-N
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Description

Pent-4-en-1-yl trifluoromethanesulfinate is a sodium sulfinate salt that serves as a versatile building block in synthetic organic chemistry . Sodium sulfinates are generally stable, easy-to-handle solids that act as precursors to sulfonyl, sulfenyl, or sulfinyl groups under different reaction conditions . This compound features a terminal alkene (pent-4-en-1-yl) group, making it a bifunctional reagent. The alkene moiety allows for further modifications through common reactions such as cross-metathesis or hydrofunctionalization, while the sulfinate group enables the introduction of the fluoroalkylsulfonyl unit into target molecules . Compounds like this are valuable for constructing C–S, S–S, and N–S bonds, leading to diverse organosulfur compounds such as sulfones, sulfonamides, and thiosulfonates . The trifluoromethanesulfinate (triflinate) group is of particular interest due to the influence of the fluorine atoms, which can enhance the lipophilicity, metabolic stability, and binding affinity of resulting molecules, properties that are valuable in medicinal chemistry and agrochemical research . Researchers can employ this reagent in radical reactions, transition-metal-catalyzed cross-couplings, and multicomponent reactions to create complex molecular architectures . This product is intended for research purposes only and is not for diagnostic or therapeutic use. 1

Properties

CAS No.

61795-03-7

Molecular Formula

C6H9F3O2S

Molecular Weight

202.20 g/mol

IUPAC Name

pent-4-enyl trifluoromethanesulfinate

InChI

InChI=1S/C6H9F3O2S/c1-2-3-4-5-11-12(10)6(7,8)9/h2H,1,3-5H2

InChI Key

PRSVTHSFFPZPDM-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOS(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Esterification of 4-Penten-1-ol with Trifluoromethanesulfonic Anhydride

The most robust method for synthesizing pent-4-en-1-yl trifluoromethanesulfonate involves the reaction of 4-penten-1-ol with trifluoromethanesulfonic anhydride in the presence of pyridine (Scheme 1). This one-step procedure proceeds under mild conditions and achieves high yields.

Reaction Conditions

  • Solvent : Anhydrous dichloromethane (DCM)
  • Temperature : 0°C → room temperature
  • Reagents :
    • 4-Penten-1-ol (147 mmol)
    • Trifluoromethanesulfonic anhydride (169 mmol)
    • Pyridine (16 mL)

Procedure

  • Trifluoromethanesulfonic anhydride is added dropwise to dry DCM and pyridine at 0°C.
  • 4-Penten-1-ol is introduced dropwise, and the reaction is stirred for 1 hour.
  • Pyridinium triflate precipitates and is removed via filtration.
  • The filtrate is concentrated and purified via flash chromatography (silica gel, 9:1 hexanes:DCM).

Yield : 82%.

Characterization Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 5.84–5.70 (m, 1H, CH₂=CH), 5.13–5.05 (m, 2H, CH₂=CH₂), 4.55 (t, 2H, OCH₂), 2.20 (q, 2H, CH₂), 1.94 (p, 2H, CH₂).
  • ¹³C NMR (75 MHz, CDCl₃) : δ 135.7 (CH₂=CH), 120.7 (CF₃), 116.6 (CH₂=CH₂), 76.7 (OCH₂), 63.8 (C-O), 29.0 (CH₂), 28.3 (CH₂).

Applications in Polymer Chemistry

The trifluoromethanesulfonate group serves as a versatile intermediate for synthesizing precision sulfonic acid polyolefins. For example, pent-4-en-1-yl trifluoromethanesulfonate undergoes acylation and polymerization to yield telechelic polymers with controlled molecular weights (Figure 1).

Key Steps :

  • Deprotonation : Ethyl methanesulfonate is treated with lithium diisopropylamide (LDA) to generate a sulfonate anion.
  • Nucleophilic Displacement : The anion reacts with pent-4-en-1-yl trifluoromethanesulfonate to form ethyl undeca-1,10-diene-6-sulfonate.
  • Polymerization : Acyclic diene metathesis (ADMET) polymerization using Grubbs catalysts produces high-molecular-weight polyolefins.

Polymer Characterization

  • GPC : Mₙ = 6,600–33,300 g/mol, Đ = 2.05–2.21.
  • NMR : Backbone olefin signals at δ 5.39–5.34 (br, 2H).

Chemical Reactions Analysis

Types of Reactions

Pent-4-en-1-yl trifluoromethanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethanesulfinate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of pent-4-en-1-yl sulfonate.

    Reduction: Formation of pent-4-en-1-yl sulfide.

    Substitution: Formation of various substituted pent-4-en-1-yl derivatives.

Scientific Research Applications

Pent-4-en-1-yl trifluoromethanesulfinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfinate groups into molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pent-4-en-1-yl trifluoromethanesulfinate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfinate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to introduce the trifluoromethanesulfinate moiety into target molecules.

Comparison with Similar Compounds

Sodium Trifluoromethanesulfinate (Langlois Reagent)

Structural Differences :

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na) is an inorganic salt with high water solubility, whereas the pent-4-en-1-yl derivative is an organic sulfinate with likely higher lipophilicity.

Analytical Use :

  • Sodium trifluoromethanesulfinate is quantified via ¹⁹F-NMR spectroscopy with high precision (relaxation time T₁ = 1.0 s in water), demonstrating its stability in aqueous solutions . Pent-4-EN-1-YL trifluoromethanesulfinate’s NMR behavior remains unstudied but may differ due to its organic substituent.
Property Sodium Trifluoromethanesulfinate This compound
Molecular Weight (g/mol) 156.1 ~246.2 (estimated)
Solubility Highly water-soluble Likely organic-soluble
Primary Use Radical trifluoromethylation Potential organo-soluble reagent
Stability in Water Stable (T₁ = 1.0 s) Unreported; likely hydrolytically sensitive

Methyl Trifluoromethanesulfonate

Structural Differences :

  • Methyl trifluoromethanesulfonate (CF₃SO₃CH₃) is a sulfonate ester, differing in both the counterion (methyl vs. pent-4-en-1-yl) and the sulfonate/sulfinate group (SO₃⁻ vs. SO₂⁻).

Reactivity and Hazards :

  • Methyl trifluoromethanesulfonate is a potent methylating agent but highly hazardous (H314: causes severe skin burns and eye damage) .

General Trends in Organofluorine Compounds

Fluorinated sulfinates and sulfonates exhibit distinct behaviors due to the interplay of the CF₃ group’s inductive effects and counterion properties:

  • Bioavailability : Fluorine’s electron-withdrawing effect enhances metabolic stability and bioavailability in pharmaceuticals, as seen in sodium trifluoromethanesulfinate’s applications .
  • Solubility: Inorganic salts (e.g., sodium derivatives) favor aqueous systems, while organic variants (e.g., pent-4-en-1-yl) align with non-polar environments.
  • Safety : Methyl derivatives pose significant hazards due to their electrophilicity, whereas sulfinates may offer safer handling profiles .

Q & A

Q. What protocols ensure reproducibility in kinetic studies of this compound’s reactions?

  • Methodological Answer : Standardize substrate purification (e.g., distillation for pent-4-en-1-ol), use calibrated syringes for reagent addition, and maintain rigorous temperature control (±0.5°C). Publish detailed kinetic datasets, including Arrhenius plots and error margins .

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